Ortho-Bromo Position Enables Regiospecific Suzuki-Miyaura Cross-Coupling vs. Bromine-Free 2,3-Difluoroaniline
6-Bromo-2,3-difluoroaniline contains a bromine atom at the 6-position (ortho to the amine), providing a defined electrophilic site for palladium-catalyzed cross-coupling that is entirely absent in non-brominated 2,3-difluoroaniline (CAS 4519-40-8). The bromine substituent enables participation in Suzuki-Miyaura, Heck, and Sonogashira couplings for C–C bond formation, whereas 2,3-difluoroaniline lacks this functional handle and can only undergo reactions at the amine nitrogen . This represents a categorical functional difference: 6-bromo-2,3-difluoroaniline offers dual synthetic vectors (C–Br electrophile plus NH₂ nucleophile), while 2,3-difluoroaniline is restricted to amine-centered transformations .
| Evidence Dimension | Presence of C–Br bond for cross-coupling electrophile |
|---|---|
| Target Compound Data | One bromine atom at 6-position (ortho to NH₂) |
| Comparator Or Baseline | 2,3-Difluoroaniline: no bromine substituent |
| Quantified Difference | Categorical (present vs. absent functional handle) |
| Conditions | General cross-coupling reaction framework (Suzuki-Miyaura, Heck, Sonogashira conditions) |
Why This Matters
The presence of a C–Br bond enables C–C bond-forming reactions at the aromatic ring, expanding synthetic utility beyond amine derivatization—a fundamental consideration for building block selection in medicinal chemistry campaigns.
